Heptapeptide -

Heptapeptide

Catalog Number: EVT-244143
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Heptapeptide-4 is a synthetic peptide composed of alanine, arginine, glutamic acid, glutamine and methionine. It smooths wrinkles through a mechanism similar to that of Botulinum toxin.
Source

Heptapeptides can be derived from natural sources or synthesized in laboratories. Natural heptapeptides are often isolated from biological materials such as plant extracts, animal tissues, or microbial cultures. Synthetic heptapeptides are produced using various chemical methods, allowing for the customization of their amino acid sequences and structures.

Classification

Heptapeptides can be classified based on their amino acid composition, structure (linear or cyclic), and biological activity. Some heptapeptides exhibit specific functions such as hormone-like activity, antimicrobial properties, or metal ion binding capabilities.

Synthesis Analysis

Methods

Heptapeptides are commonly synthesized using solid-phase peptide synthesis (SPPS) techniques. One prevalent method is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for efficient assembly of peptide chains while minimizing side reactions.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support (e.g., Wang resin). Subsequent amino acids are added sequentially through coupling reactions.
  2. Coupling Systems: The choice of coupling reagents is critical; for instance, the combination of diisopropylcarbodiimide and 4-dimethylaminopyridine has been shown to yield high purity and low racemization rates .
  3. Deprotection: Side-chain protecting groups are removed using specific scavenger combinations (e.g., water/p-cresol for trityl groups) .
Molecular Structure Analysis

Structure

The general structure of a heptapeptide can be represented as:

A1A2A3A4A5A6A7\text{A}_1-\text{A}_2-\text{A}_3-\text{A}_4-\text{A}_5-\text{A}_6-\text{A}_7

where each Ai\text{A}_i represents an amino acid residue.

Data

The molecular weight of heptapeptides varies depending on the specific amino acids used but typically ranges from approximately 700 to 1000 Daltons. The sequence and composition directly influence their physical properties and biological activities.

Chemical Reactions Analysis

Reactions

Heptapeptides undergo various chemical reactions during synthesis and modification:

  1. Peptide Bond Formation: The primary reaction involved in heptapeptide synthesis is the formation of peptide bonds between amino acids.
  2. Side Chain Modifications: Post-synthesis modifications can include phosphorylation, acetylation, or conjugation with other biomolecules to enhance stability or functionality.

Technical Details

Reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure purity and confirm the correct sequence .

Mechanism of Action

Process

Heptapeptides exert their biological effects through various mechanisms:

  • Receptor Binding: Many heptapeptides act as ligands that bind to specific receptors on cell surfaces, triggering intracellular signaling pathways.
  • Metal Ion Interaction: Certain heptapeptides exhibit selective binding to metal ions (e.g., mercury(II)), leading to changes in color in assays involving nanoparticles .

Data

For example, the heptapeptide Cys-Pro-Gly-Cys-Pro-Gly-Cys has shown high selectivity for mercury(II), allowing its use in sensitive detection methods .

Physical and Chemical Properties Analysis

Physical Properties

Heptapeptides generally exhibit properties such as:

  • Solubility: Solubility can vary based on the amino acid composition; polar residues enhance solubility in aqueous environments.
  • Stability: Stability is influenced by factors like pH, temperature, and presence of proteolytic enzymes.

Chemical Properties

Chemical properties include:

  • Reactivity: Heptapeptides can participate in various chemical reactions due to functional groups present on their side chains.
  • Hydrophobicity/Hydrophilicity: The balance between hydrophobic and hydrophilic amino acids affects their interaction with solvents and biological membranes.
Applications

Scientific Uses

Heptapeptides have diverse applications across several fields:

  • Pharmaceuticals: They are used in drug development for conditions such as cancer, diabetes, and cardiovascular diseases.
  • Diagnostics: Heptapeptides serve as biomarkers or components in assays for detecting specific diseases or conditions.
  • Biotechnology: They are utilized in developing biosensors and other biotechnological applications due to their specificity and reactivity with target molecules.
Biosynthesis and Structural Diversity of Heptapeptides

Enzymatic Pathways in Natural Heptapeptide Production

Heptapeptides are biosynthesized through two primary enzymatic pathways: non-ribosomal peptide synthetases (NRPS) and ribosomal post-translational modification (RPM). The NRPS pathway, prevalent in bacteria and fungi, operates via modular enzymatic assembly lines. Each module activates a specific amino acid through an adenylation (A) domain, covalently attaches it to a peptidyl-carrier protein (PCP) domain via a thioester linkage, and catalyzes peptide bond formation through a condensation (C) domain [9]. This mechanism enables the incorporation of non-proteinogenic amino acids and complex cyclization. For example, angiotensin-(1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) is produced in mammalian brains through non-ACE pathways involving endopeptidases acting on angiotensin I [1].

In contrast, the RPM pathway utilizes the ribosome for initial peptide synthesis, followed by tailoring enzymes like cyclases or oxidases. The RNA polymerase II carboxyl-terminal domain (CTD) heptapeptide (Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7) exemplifies this; its tandem repeats are evolutionarily conserved across eukaryotes and modified by kinases/phosphatases to regulate transcription [3]. Marine sponges employ hybrid NRPS-polyketide synthases for heptapeptides like cyclotheonellamide A, integrating polyketide extender units into the peptide backbone [5].

Table 1: Enzymatic Systems for Heptapeptide Biosynthesis

PathwayKey Enzymes/DomainsExample HeptapeptideOrganism
NRPSA, PCP, C domainsThiocoralineMicromonospora marina
Ribosomal (RPM)Ribosome + modifying enzymesRNAP II CTD repeatEukaryotes
Hybrid NRPS-PKSPKS modules + NRPSCyclotheonellamide AMarine sponges

Cyclization Mechanisms in Microbial and Marine-Derived Heptapeptides

Cyclization enhances heptapeptide stability and bioactivity by restricting conformational flexibility. Four primary cyclization mechanisms exist:

  • Macrolactamization: Catalyzed by thioesterase (TE) domains in NRPS, forming head-to-tail amide bonds. Microcin C7 undergoes TE-mediated cyclization during ribosomal maturation [4].
  • Heterocyclization: NRPS Cy domains convert Cys/Ser/Thr residues into thiazoline/oxazoline rings. Subsequent oxidation by oxidase (Ox) domains yields aromatic thiazoles/oxazoles, as in sclerotide B from marine fungi [5] [9].
  • Disulfide Bonding: Ribosomal heptapeptides like conotoxins use disulfide bridges for structural rigidity. The α-conotoxin GIC contains two disulfide bonds stabilizing its α-helical motif [6].
  • Post-assembly cyclization: Non-enzymatic reactions such as spontaneous Diels-Alder cycloadditions occur in marinostatins, generating bicyclic scaffolds [5].

Marine-derived heptapeptides exhibit exceptional cyclization diversity. For instance, unnarmicin C contains a 14-membered macrolactam ring and a thiazole heterocycle, enhancing its proteolytic resistance [5]. Similarly, sclerotides A and B feature bis-oxazole moieties formed via iterative Cy/Ox domain activity, critical for their antiviral activity [5].

Role of Non-Proteinogenic Amino Acids in Structural Variability

Non-proteinogenic amino acids (npAAs) are pivotal in expanding heptapeptide functionality. Integrated by NRPS adenylation domains or post-translational modifications, npAAs confer:

  • Enhanced bioactivity: β-Hydroxyenduracididine (BhEnd) in teixobactin chelates lipid II, disrupting cell wall synthesis [10]. Similarly, d-allo-Ile in surugamides induces helical conformations inaccessible to l-amino acids [7].
  • Metabolic stability: N-methylation (e.g., N-Me-Phe in cyclosporin) shields amide bonds from proteolysis [6]. d-amino acids (e.g., d-Phe in gramicidin S) confer resistance to aminopeptidases [6] [9].
  • Structural constraints: α,β-Dehydroamino acids (ΔAla/ΔPhe) enforce β-turn conformations, as seen in microcystin LR [2].

Table 2: Impact of Non-Proteinogenic Amino Acids in Heptapeptides

npAABiosynthetic OriginHeptapeptide ExampleStructural/Biological Role
β-MethylphenylalanineMppJ methyltransferaseBottromycinBlocks aminoacylation of tRNA
d-allo-IleEpimerization (E) domainSurugamide AInduces β-hairpin conformation
4-ChlorothreonineHalogenase activityCryptophycin 7Enhances tubulin binding affinity
EnduracididineArginine hydroxylation (MppP)MannopeptimycinMediates target binding specificity

The evolutionary selection of npAAs is organism-specific. Marine bacteria prioritize halogenated npAAs for antimicrobial defense, while fungi utilize N-methylated npAAs to evade host proteases [5] [9].

Evolutionary Drivers of Sequence Conservation in Bioactive Heptapeptides

Heptapeptide sequences exhibit constrained evolution when interfacing with conserved molecular targets. Ligand-binding sites in primates show significantly lower Shannon entropy (p<0.001) than non-binding residues, particularly for DNA/RNA-binding heptapeptides like transcription factor domains [8]. Three evolutionary mechanisms underpin this conservation:

  • Pleiotropic constraints: Residues mediating multiple interactions (e.g., Tyr1 and Ser7 in RNAP II CTD) are immutable across 18 primate species due to roles in capping, splicing, and termination [3].
  • Co-evolution with targets: Angiotensin-(1-7) retains Arg2 and His6 for vasopressin release and nucleus tractus solitarii binding, as mutations disrupt blood-pressure regulation [1].
  • Length-dependent function: RNAP II CTD requires precisely 52 heptapeptide repeats for optimal function; shortening to 30 repeats impairs termination despite conserved sequences [3].

Conversely, adaptive variation occurs in antimicrobial heptapeptides. Microcin C7 variants with elongated peptides (up to 20 residues) gain alternative uptake via SbmA transporters, expanding target specificity [4]. Similarly, marine cyclic heptapeptides like sclerotides accumulate npAA substitutions at solvent-exposed positions to counter pathogen resistance [5].

Table 3: Evolutionarily Conserved Bioactive Heptapeptides

HeptapeptideConserved MotifOrganismFunctional Constraint
Angiotensin-(1-7)DRVYIHPMammalsVasopressin release, neuronal signaling
RNAP II CTDYSPTSPSEukaryotesCoordination of mRNA processing
ThiocoralineVdDDddA*Marine actinomycetesDNA polymerase inhibition

*Lowercase = d-amino acids; Bold = npAAs

Properties

Product Name

Heptapeptide

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